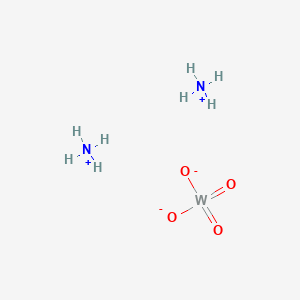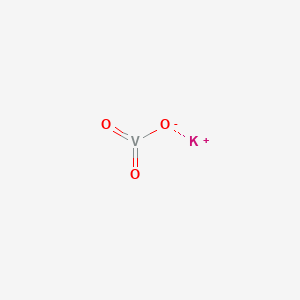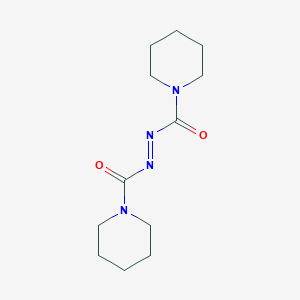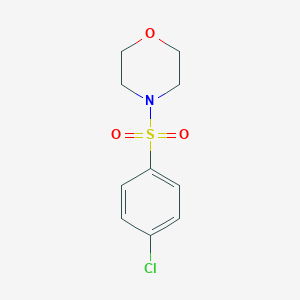
2H-1,2,4-苯并噻二嗪-3(4H)-酮 1,1-二氧化物
描述
Synthesis Analysis
Several methods have been developed for synthesizing 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide:
- Conventional Synthesis : Involves the reaction of sulfamoyl chloride with anthranilic acid derivatives, leading to compounds like 1-methyl-4-methoxy-2,1,3-benzothiadiazine 2,2-dioxide and 3,4-dihydro-2,1,3-benzothiadiazine 2,2-dioxide (Bancroft, Guindi, & Temple, 1978).
- Curtius Rearrangement Method : A novel approach using saccharin derivatives, with a key stage being Curtius rearrangement followed by intramolecular cyclization (Ivanova et al., 2012).
Molecular Structure Analysis
The molecular structure of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide and its derivatives has been studied extensively:
- Planar Structures : Studies have shown that these molecules often have planar, highly conjugated structures (Berestovitskaya et al., 2006).
- Crystal Structures : X-ray crystallography has been used to determine the crystal structures of several derivatives, revealing interesting features like hydrogen bonding and isomer formation (Bombieri et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide are diverse:
- Ring Contraction : This process involves carbon-sulfur bond formation, leading to pharmacologically relevant derivatives (Fülöpová et al., 2015).
- Nucleophilic Substitution and Demethylation Reactions : These methods allow the introduction of functional groups on the aromatic ring, expanding its utility in organic and medicinal chemistry (Gyűjtő et al., 2020).
Physical Properties Analysis
Research on the physical properties of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide is limited, but it's known for its planar structure and potential for forming hydrogen bonds, which might influence its physical characteristics.
Chemical Properties Analysis
The compound exhibits various chemical properties, such as:
- Tautomerism : Studies indicate that tautomerism is a significant feature of this compound, with different forms being more abundant depending on the phase (gas, solution, solid) (Castro, Gil, & Martínez, 1999).
- Reactivity with Amines : The compound can undergo transformations with amines, leading to new derivatives useful for further chemical synthesis (Agejas, Garcı́a-Navı́o, & Lamas, 2000).
科学研究应用
抗病毒活性和合成方法:该化合物以其抗病毒特性而著称。已经开发出其制备的新方法,包括柯蒂斯重排然后进行分子内环化。这些方法对于为该化合物的衍生物创造各种应用非常重要 (Ivanova 等,2012).
结构研究:苯并噻二嗪衍生物的晶体结构已经确定,提供了对苯并噻二嗪环的平面度及其结构异构体的见解。此信息对于理解该化合物的相互作用和潜在应用至关重要 (Bombieri 等,1990).
药物化学转化:已经开发了转化该化合物芳香环上取代基的方法。这些转化,包括亲核取代和去甲基化,允许引入多功能官能团,使该化合物成为有机和药物化学中的有用构建模块 (Gyűjtő 等,2020).
药理学意义:该化合物及其衍生物具有重要的药理学意义。例如,衍生物已被合成并评估其作为 AMPA/kainate 受体的变构调节剂的活性,表明在神经和精神疾病中具有潜在应用 (Braghiroli 等,2002).
代谢研究:已经对生物活性衍生物进行了质谱研究,为其结构提供了明确的指导,并可能有助于开发新的治疗剂 (Kirkien-Rzeszotarski 等,1975).
属性
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-7-8-5-3-1-2-4-6(5)13(11,12)9-7/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXXLQQTWUIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332983 | |
| Record name | 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |
CAS RN |
13338-00-6 | |
| Record name | 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides?
A: Several synthetic approaches have been explored for these compounds. One method involves reacting 2-aminobenzenesulfonamide with various isocyanates. For instance, reacting it with allyl, methyl, 2-chloroethyl, or 3-chloropropyl isocyanates yields corresponding 2-substituted benzenesulfonamides. These intermediates can then be cyclized under specific conditions to obtain the desired 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide derivatives. [] Another method utilizes a Curtius rearrangement for the synthesis. []
Q2: How does the structure of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide derivatives influence their biological activity?
A: Research suggests that modifications to the basic structure of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can significantly impact its biological activity. For example, introducing specific substituents, like a chlorine atom and unsaturated alkyl chains, at particular positions on the benzothiadiazepine ring system, can enhance anti-HIV-1 activity. [] Notably, the presence of a 3,3-dimethylallyl chain, reminiscent of the TIBO (tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one and thione) pharmacophore, was linked to increased potency. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic applications.
Q3: Have any specific biological activities been reported for 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide derivatives?
A: Yes, studies have reported that certain derivatives of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibit sedative, antiadrenergic, and hypotensive properties. [] Additionally, research has explored their potential as hypoglycemic agents. [] These findings suggest that this class of compounds might hold therapeutic promise for various conditions.
Q4: Can you provide an example of an unexpected reaction outcome observed during the synthesis of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide derivatives?
A: Interestingly, when 2-(2'-chloroethylureido)- and 2-(3′-chloropropylureido)-benzene sulfonamides were refluxed in 2-propanol, instead of the expected cyclization to the corresponding 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, the reaction yielded 3-(2′-aminoethoxy)-2H-1,2,4-benzothiadiazine 1,1-dioxide and 3-(3′-aminopropoxy)-2H-1,2,4-benzothiadiazine 1,1-dioxide as hydrochloride salts. This suggests a possible competition between cyclization and nucleophilic substitution reactions depending on the reaction conditions and the specific substituents present. []
Q5: Are there any studies investigating the Smiles rearrangement in the context of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide synthesis?
A: Yes, researchers observed a Smiles rearrangement during the synthesis of specific derivatives. Treating 2-(2′-chloroethylureido)- and 2-(3′-chloropropylureido)-benzene sulfonamides or their corresponding 3-(aminoalkoxy)-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives with triethylamine in refluxing 2-propanol led to the formation of 3-(2′-hydroxyethylamino)-2H-1,2,4-benzothiadiazine 1,1-dioxide and 3-(3′-hydroxypropylamine)-2H-1,2,4-benzothiadiazine 1,1-dioxide, respectively. This rearrangement provides another route for accessing structurally diverse derivatives with potentially distinct biological activities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
